4-(1-Ethyl-propyl)-3-methyl-pyridine

Description

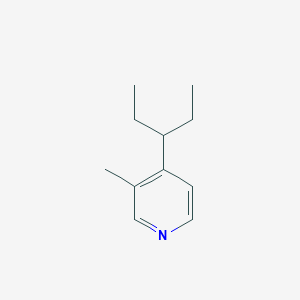

The field of organic chemistry is continually advancing through the exploration of novel molecular structures with the potential for diverse applications. Among the vast array of heterocyclic compounds, pyridine (B92270) and its derivatives stand out as a cornerstone of both academic research and industrial development. This article focuses on a specific substituted pyridine, 4-(1-Ethyl-propyl)-3-methyl-pyridine, providing a detailed examination of its context within the broader landscape of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-pentan-3-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-10(5-2)11-6-7-12-8-9(11)3/h6-8,10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCQNGQUFRAVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=C(C=NC=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1 Ethyl Propyl 3 Methyl Pyridine and Analogous Alkylated Pyridine Systems

Direct Alkylation Strategies for Pyridine (B92270) Ring Functionalization

Direct C-H functionalization of the pyridine ring is an atom-economical approach to introduce alkyl substituents. thieme-connect.com These methods bypass the need for pre-functionalization of the starting pyridine, which can shorten synthetic sequences.

Nucleophilic Aromatic Substitution Approaches for Alkylation

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a viable method for introducing substituents, particularly at the C2 and C4 positions. vaia.comquimicaorganica.org This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-type intermediate. youtube.com For the synthesis of a 4-alkylated pyridine, a pyridine ring with a suitable leaving group at the C4 position is required.

In a hypothetical synthesis of 4-(1-ethyl-propyl)-3-methyl-pyridine via this route, a starting material such as 4-chloro-3-methylpyridine (B157665) could be employed. The reaction would involve the displacement of the chloro group by a (1-ethyl-propyl) nucleophile. This nucleophile could be generated from 3-pentanone, for instance, by forming a Grignard reagent or an organolithium species. Lewis acid activation of the pyridine nitrogen can enhance the electrophilicity of the C4 position and facilitate the nucleophilic attack. researchgate.net

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 4-Chloro-3-methylpyridine | (1-Ethyl-propyl)magnesium bromide | Lewis Acid (e.g., ZnCl₂) | This compound |

| 4-Fluoro-3-methylpyridine | (1-Ethyl-propyl)lithium | Aprotic solvent (e.g., THF) | This compound |

This table presents hypothetical reaction conditions based on general principles of nucleophilic aromatic substitution on pyridines.

Challenges in this approach include the potential for side reactions and the accessibility of the starting 4-halo-3-methylpyridine. The reactivity of the organometallic nucleophile must be carefully controlled to avoid undesired additions at other positions.

Radical Alkylation Pathways in Pyridine Synthesis

Radical alkylation, particularly the Minisci reaction and its variants, offers a powerful method for the direct C-H alkylation of electron-deficient heterocycles like pyridine. rsc.orgnih.gov These reactions typically involve the generation of an alkyl radical, which then adds to the protonated pyridine ring, followed by an oxidation step to restore aromaticity.

For the synthesis of this compound, a (1-ethyl-propyl) radical would be generated in the presence of 3-methylpyridine (B133936). The regioselectivity of radical addition to substituted pyridines can be complex, often yielding a mixture of isomers. However, conditions can be optimized to favor addition at the C4 position. nih.govchemrxiv.org The use of a blocking group can also direct the alkylation to the desired position. nih.govchemrxiv.org For instance, a removable group at the C2 and C6 positions would direct the incoming radical to the C4 position.

Recent advancements have focused on photoredox catalysis to generate alkyl radicals under mild conditions, expanding the scope and functional group tolerance of these reactions. nih.govresearchgate.netchemrxiv.org

| Pyridine Substrate | Radical Source | Reagents/Conditions | Major Product |

| 3-Methylpyridine | 3-Pentyl iodide | Radical initiator (e.g., AIBN), Heat | Mixture of isomers, potentially including this compound |

| N-alkoxypyridinium salt of 3-methylpyridine | B-(1-ethyl-propyl)catecholborane | Radical initiator | This compound |

This table illustrates potential radical alkylation approaches.

Regioselective Alkylation of Pyridines: Directing Group and Catalyst Effects

Achieving high regioselectivity in the direct C-H alkylation of pyridines is a significant challenge. nih.gov The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions. thieme-connect.com However, the presence of substituents and the choice of catalyst can override this intrinsic reactivity.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of substituted pyridines. beilstein-journals.orgthieme-connect.com Catalysts based on palladium, rhodium, iridium, and other metals can direct alkylation to specific positions through various mechanisms, often involving the formation of a metallacyclic intermediate. thieme-connect.comrsc.org For instance, a directing group temporarily installed on the pyridine nitrogen or a substituent can guide the metal catalyst to a specific C-H bond. nih.gov

While direct C4 alkylation of 3-methylpyridine is challenging, certain catalytic systems have shown promise for C4-selective functionalization. acs.org For example, nickel-catalyzed para-C–H alkylation of pyridines with styrenes has been reported, demonstrating the potential for regioselective C4 functionalization. acs.org Adapting such a system for the introduction of a (1-ethyl-propyl) group would be a modern approach to the target molecule.

Multicomponent Reactions (MCRs) for Pyridine Core Construction with Alkyl Substituents

Multicomponent reactions offer an efficient alternative to the step-wise functionalization of a pre-existing pyridine ring. acsgcipr.org In MCRs, three or more starting materials combine in a single synthetic operation to form a complex product, in this case, a substituted pyridine. nih.gov This approach allows for the direct construction of the desired substitution pattern from simple, acyclic precursors.

Hantzsch-Type Pyridine Synthesis Modifications for Alkylated Derivatives

The Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia (B1221849) or ammonium (B1175870) acetate) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgyoutube.com

To synthesize this compound using a modified Hantzsch approach, the components would need to be carefully chosen. The 1-ethyl-propyl group at the C4 position would originate from the aldehyde component, in this case, 2-ethylbutanal. The methyl group at the C3 position and the rest of the pyridine ring would be constructed from a β-dicarbonyl compound and a nitrogen source. For instance, the reaction of 2-ethylbutanal, ethyl acetoacetate, and an enamine derived from a simple ketone with ammonia could potentially lead to the desired substitution pattern after oxidation.

| Aldehyde | β-Ketoester | Nitrogen Source | Additional Component | Product |

| 2-Ethylbutanal | Ethyl acetoacetate | Ammonium acetate | Enamine of acetone | 4-(1-Ethyl-propyl)-3,5-dimethyl-2,6-dicarboethoxypyridine (as an intermediate) |

This table outlines a plausible, though potentially complex, Hantzsch-type synthesis that would require subsequent modification to arrive at the target compound. The classical Hantzsch synthesis typically yields symmetrically substituted pyridines at the C2/C6 and C3/C5 positions. wikipedia.org Achieving an unsymmetrical substitution pattern as in this compound would necessitate a more advanced, regioselective variant of the reaction.

Advanced Condensation and Annulation Reactions

Beyond the Hantzsch synthesis, a variety of other condensation and annulation reactions have been developed for the construction of substituted pyridine rings. acsgcipr.orgnih.gov These methods often provide access to substitution patterns that are difficult to achieve through direct functionalization or classical MCRs.

For example, the Bohlmann–Rahtz pyridine synthesis allows for the preparation of trisubstituted pyridines from enamines and ethynyl (B1212043) ketones. nih.gov While not directly applicable in its classic form to the synthesis of this compound, the principles of building the pyridine ring through controlled C-C and C-N bond formation are central to these advanced methods.

Modern advancements in catalysis have enabled novel cycloaddition strategies for pyridine synthesis. nih.gov For instance, [4+2] cycloadditions involving azadienes can provide access to highly substituted pyridines. The development of new catalytic cycles and the use of bespoke starting materials are continually expanding the toolbox for pyridine synthesis, offering potential future routes to complex targets like this compound.

| Reaction Type | Key Intermediates | General Outcome |

| Bohlmann–Rahtz Synthesis | Enamines, Ethynyl ketones | Trisubstituted pyridines |

| Aza-Diels-Alder | Azadienes, Dienophiles | Substituted pyridines |

| Kröhnke Pyridine Synthesis | Pyridinium (B92312) ylides, α,β-Unsaturated carbonyls | 2,4,6-Trisubstituted pyridines |

This table summarizes some advanced condensation and annulation reactions for pyridine synthesis.

Catalytic Approaches to the Synthesis of Sterically Hindered Pyridine Derivatives

The synthesis of sterically hindered pyridine derivatives, such as this compound, presents unique challenges due to steric hindrance around the pyridine core. This section explores various modern catalytic methodologies that have been developed to address these challenges, enabling the efficient construction of such complex molecules.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been extensively utilized in the synthesis of substituted pyridines. The Suzuki-Miyaura cross-coupling reaction, in particular, has emerged as a versatile method for the introduction of alkyl and aryl groups onto the pyridine ring. nih.govnih.gov

The synthesis of sterically hindered 2-alkylpyridines can be challenging due to the Lewis basicity of the pyridine nitrogen, which can coordinate to the metal catalyst and inhibit its activity. nih.gov However, recent advancements have led to the development of robust catalytic systems capable of overcoming these challenges. For instance, a novel Suzuki-Miyaura protocol has been described that enables the exhaustive alkylation of polychlorinated pyridines with alkyl boronic pinacol (B44631) esters. nih.gov This method could be conceptually applied to the synthesis of this compound by utilizing a suitably substituted pyridine precursor.

The general applicability of the Suzuki-Miyaura reaction for the synthesis of 2-arylpyridines has also been demonstrated through the cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids and esters. nih.gov While this specific example focuses on aryl coupling, the underlying principle of activating a pyridine position for cross-coupling is relevant. Challenges in these transformations include the potential for slow transmetallation of alkyl organoboron species, which can lead to competing decomposition pathways such as protodeborylation. nih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted pyridines.

| Pyridine Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Polychlorinated Pyridines | Alkyl Pinacol Boronic Esters | Pd(OAc)2/SPhos | K3PO4 | Toluene (B28343)/H2O | 100 | Variable |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | - | - | 65-100 | 5-89 |

| Pyridine N-oxides | Secondary alkyl bromides | Pd(OAc)2/dppf | Cs2CO3 | Toluene | 100 | Moderate to good |

Organocatalysis in Pyridine Derivative Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a powerful strategy in synthetic chemistry. consensus.app In the context of pyridine synthesis, organocatalysts offer a metal-free alternative, often providing unique reactivity and selectivity. researchgate.net Pyridine scaffolds themselves are frequently employed as organocatalysts for a variety of chemical transformations. consensus.appdntb.gov.ua

While the direct synthesis of sterically hindered pyridines like this compound using organocatalysis is not extensively documented in the provided sources, the principles of organocatalytic transformations can be applied. For instance, the Kröhnke methodology for pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonium source, a reaction that can be considered a classic example of organocatalysis. researchgate.net Modifications to this method could potentially accommodate sterically demanding substrates.

Furthermore, chiral pyridine N-oxides have been utilized as powerful Lewis basic organocatalysts in asymmetric synthesis. researchgate.net These catalysts can activate silicon-based reagents for various transformations, including allylation and propargylation reactions. researchgate.net This mode of activation could be harnessed for the introduction of alkyl groups onto a pre-functionalized pyridine ring. A photochemical organocatalytic method has also been reported for the functionalization of pyridines with radicals derived from allylic C–H bonds, demonstrating a novel approach to C(sp²)–C(sp³) bond formation. acs.org

Nanocatalysis and Magnetic Nanoparticle Applications in Pyridine Synthesis

Nanocatalysis has emerged as a highly efficient and sustainable approach for the synthesis of a wide range of organic compounds, including pyridine derivatives. researchgate.netrsc.org Nanocatalysts offer several advantages, such as high surface area-to-volume ratio, enhanced catalytic activity, and often, facile recovery and reusability. rsc.org

Magnetic nanoparticles (MNPs) are particularly attractive as catalyst supports due to their straightforward separation from the reaction mixture using an external magnet. biolmolchem.comscispace.com This simplifies the work-up procedure and allows for the efficient recycling of the catalyst, aligning with the principles of green chemistry. researchgate.net A variety of magnetic nanocatalysts have been developed for the synthesis of polysubstituted pyridines. For example, MgFe2O4 magnetic nanoparticles have been successfully employed as a heterogeneous catalyst for the synthesis of pyridines in a PEG solvent environment. biolmolchem.com This catalyst demonstrated high activity, thermal stability, and could be recycled at least six times without a significant loss in performance. biolmolchem.com

Similarly, cobalt nanoparticles immobilized on the surface of magnetic hydrotalcite (Fe3O4/HT-Co) have been used for the one-pot, three-component synthesis of 2,4,6-triaryl pyridines under solvent-free conditions. orgchemres.org This method offers advantages such as short reaction times, simple work-up, and high product yields. orgchemres.org Copper(II) supported on magnetic chitosan (B1678972) nanocatalysts has also been reported for the synthesis of 2,4,6-triaryl pyridines. researchgate.net

The table below provides examples of nanocatalysts used in the synthesis of pyridine derivatives.

| Nanocatalyst | Reaction Type | Key Advantages |

|---|---|---|

| MgFe2O4 | Synthesis of polysubstituted pyridines | High activity, thermal stability, easy recovery, reusable (at least 6 times) |

| Fe3O4/HT-Co | One-pot synthesis of 2,4,6-triaryl pyridines | Solvent-free, short reaction times, reusable (up to 5 times) |

| Copper supported on magnetic chitosan | Synthesis of 2,4,6-triaryl pyridines | Green nanocatalyst, efficient |

| CuFe2O4@HNTs | Synthesis of pyrazolopyridine derivatives | Magnetic separation, efficient |

Sustainable Catalysis using Ionic Liquids and Solvent-Free Conditions for Pyridine Synthesis

Sustainable chemistry principles are increasingly being integrated into synthetic methodologies, with a focus on reducing waste, minimizing energy consumption, and using environmentally benign reagents and solvents. benthamdirect.com The synthesis of pyridine derivatives has benefited significantly from these approaches, particularly through the use of ionic liquids and solvent-free reaction conditions. tandfonline.comnih.gov

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in chemical reactions. benthamdirect.comresearchgate.net Their negligible vapor pressure makes them environmentally friendly alternatives to volatile organic solvents. benthamdirect.com The properties of ILs can be fine-tuned by modifying their cationic and anionic components, allowing for optimization of reaction conditions. benthamdirect.com In pyridine synthesis, ILs have been shown to improve reaction efficiency, yield, and selectivity, often enabling one-pot multicomponent reactions that minimize waste. benthamdirect.comresearchgate.net For instance, a hybrid catalyst combining graphene oxide, an ionic liquid, and zinc chloride has been used for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. rsc.org

Solvent-free synthesis, also known as solid-state reaction, is another cornerstone of green chemistry. tandfonline.comthieme-connect.com By eliminating the need for a solvent, these methods reduce waste, simplify purification, and can lead to shorter reaction times and higher yields. orgchemres.orgtandfonline.com A number of solvent-free procedures have been developed for the synthesis of polysubstituted pyridines. tandfonline.comrsc.org For example, Wells-Dawson heteropolyacids have been used as recyclable catalysts for the Hantzsch-like synthesis of functionalized pyridines under solvent-free conditions at 80 °C. conicet.gov.ar Another report describes an environmentally friendly, catalyst-free, solvent-free procedure for the synthesis of polysubstituted pyridines with excellent yields. tandfonline.com

The following table summarizes examples of sustainable approaches to pyridine synthesis.

| Method | Catalyst/Medium | Key Advantages |

|---|---|---|

| Ionic Liquid-based synthesis | Various functionalized ILs | Dual solvent-catalyst role, recyclability, improved efficiency and selectivity |

| Solvent-free Hantzsch-like synthesis | Wells-Dawson heteropolyacids | Recyclable catalyst, clean alternative, high yields (60-99%) |

| Solvent-free synthesis | None (catalyst-free) | Environmentally friendly, excellent yields, mild conditions |

| Graphene oxide/Ionic Liquid/Zinc Chloride | GO/IL/ZnxCly | Environmentally friendly catalyst, high catalytic activity, recyclability |

Mechanistic Elucidation of Reactions Involving 4 1 Ethyl Propyl 3 Methyl Pyridine Structures

Reaction Mechanism Studies on Alkylated Pyridine (B92270) Ring Formation

The formation of the alkylated pyridine ring is a multifaceted process that can proceed through various mechanistic routes. The electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, plays a pivotal role in determining its reactivity.

Investigations into Electrophilic and Nucleophilic Substitution Pathways on Pyridine Systems

Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electronegativity of the nitrogen atom, which deactivates the ring. matanginicollege.ac.in Electrophilic attack, when it occurs, is favored at the 3- and 5-positions. aklectures.comquimicaorganica.org This preference is attributed to the greater stability of the resulting carbocation intermediate, as attack at the 2-, 4-, or 6-positions would place a positive charge on the electronegative nitrogen atom in one of the resonance structures. However, under acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) salt, which further deactivates the ring towards electrophilic substitution. Forcing conditions, such as high temperatures, are often required for these reactions to proceed, and they typically result in low yields. matanginicollege.ac.in The presence of electron-donating groups on the ring can increase its reactivity towards electrophiles.

Nucleophilic Substitution: In contrast to its resistance to electrophilic attack, the pyridine ring is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. matanginicollege.ac.in This is because these positions bear a partial positive charge due to the inductive effect of the nitrogen atom. matanginicollege.ac.in The reaction of pyridines with organolithium reagents is a classic example of nucleophilic alkylation. acs.org Mechanistic studies have revealed that the regioselectivity of these reactions can be influenced by the aggregation state of the alkyllithium species. acs.org For instance, tetrameric clusters of methyllithium (B1224462) have been shown to favor C4-alkylation, while dimeric clusters of sec-butyllithium (B1581126) prefer C2-alkylation. acs.org The reaction proceeds through the formation of a dihydro-intermediate, which is then oxidized to the final alkylated pyridine. youtube.com

Role of Intermediates and Transition States in Pyridine Annulation and Derivatization

The formation of the pyridine ring and its subsequent derivatization involve a series of intermediates and transition states that dictate the reaction's course and outcome. In nucleophilic substitution reactions with acyl halides, for example, the reaction can proceed through either a transition state or a tetrahedral intermediate, depending on the nature of the leaving group. nih.gov Stronger carbon-halogen bonds, such as in acyl fluorides, tend to favor the formation of a tetrahedral intermediate. nih.gov

Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in elucidating the structures and energies of these transient species. acs.orgthieme-connect.com For instance, DFT calculations have been used to model the free energy profiles of regiodivergent pyridine alkylation, providing insights into how different alkyllithium aggregation states lead to distinct regioselectivities. acs.org

Stereochemical Outcomes and Regioselectivity in Alkylated Pyridine Synthesis

Controlling the position and three-dimensional arrangement of substituents on the pyridine ring is a central challenge in synthetic organic chemistry. The development of stereoselective and regioselective methods is essential for accessing specific isomers with desired biological or material properties.

Factors Influencing Positional Selectivity (e.g., C2 vs. C4 Alkylation)

The regioselectivity of pyridine alkylation is influenced by a combination of electronic and steric factors, as well as the reaction conditions. As mentioned earlier, the aggregation state of alkyllithium reagents can direct the alkylation to either the C2 or C4 position. acs.orgthieme-connect.com

Another strategy to control regioselectivity involves the use of blocking groups. chemistryviews.org By temporarily blocking the more reactive C2 and C6 positions with a substituent on the pyridine nitrogen, alkylation can be directed exclusively to the C4 position. chemistryviews.orgchemrxiv.org A notable example is the use of a fumarate (B1241708) blocking group derived from inexpensive maleic acid, which allows for selective C4-alkylation under Minisci-type conditions. chemistryviews.orgnih.gov

The choice of solvent can also play a critical role. For instance, in the regiodivergent alkylation of pyridines with 1,1-diborylalkanes, using 1,2-dimethoxyethane (B42094) (DME) as a solvent with methyllithium leads to C4-alkylation, while a mixture of tetrahydrofuran (B95107) (THF) and toluene (B28343) with sec-butyllithium favors C2-alkylation. thieme-connect.com

Diastereoselective and Enantioselective Synthetic Strategies for Pyridine Derivatives

The synthesis of chiral pyridine derivatives is of significant interest due to their prevalence in pharmaceuticals. chemistryviews.orgnumberanalytics.com Asymmetric catalysis provides a powerful tool for achieving enantioselective synthesis. numberanalytics.com

Enantioselective Synthesis: Transition metal complexes with chiral ligands are commonly employed to catalyze asymmetric reactions that lead to enantiomerically enriched pyridine derivatives. numberanalytics.com For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines can furnish 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov Similarly, copper-catalyzed conjugate addition of Grignard reagents to β-substituted alkenyl pyridines, in the presence of a chiral diphosphine ligand, can produce a wide range of alkylated chiral pyridines. researchgate.net Another approach involves the use of biomolecule-inspired peptide catalysts for the enantioselective N-oxidation of bispyridine substrates. chemistryviews.org

Diastereoselective Synthesis: Diastereoselective strategies often rely on the use of chiral auxiliaries or the inherent stereochemistry of the starting materials. For instance, the condensation of pyridine-2-carboxaldehyde with a chiral sulfinamide, followed by reaction with a Grignard reagent, can produce chiral amines with high diastereoselectivity. youtube.com The stereochemical outcome is dictated by the chirality of the sulfinamide auxiliary.

Kinetic and Thermodynamic Parameters of Alkylation and Derivatization Reactions

Thermodynamic Parameters: The thermodynamics of molecular recognition involving pyridine derivatives have been studied using techniques like isothermal titration calorimetry. nankai.edu.cn These studies provide information on the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (TΔS°) of complexation. For instance, the complexation of pyridine and its methylated derivatives with sulfonatocalixarenes is an enthalpy-driven process, indicating that van der Waals interactions and hydrogen bonding are the main driving forces. nankai.edu.cn The solvation and vaporization enthalpies of monosubstituted pyridine derivatives have also been determined, which are crucial for understanding their physical properties and behavior in different environments. researchgate.net

Kinetic Parameters: Kinetic studies can provide information on reaction rates and activation energies, which are essential for optimizing reaction conditions. For example, kinetic parameters for the hydrodenitrogenation of pyridine have been investigated using DFT calculations, providing insights into the reaction mechanism over a catalyst surface. researchgate.net In the context of enzyme inhibition, kinetic parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km) are used to characterize the mechanism of inhibition by pyridine derivatives. nih.gov

The following table summarizes some of the key thermodynamic properties of pyridine, which serve as a foundational reference for understanding the behavior of its alkylated derivatives.

| Property | Value | Units |

| Enthalpy of Vaporization (ΔvapH) | 55.43 | kJ/mol |

| Enthalpy of Fusion (ΔfusH) | 8.2785 | kJ/mol |

| Entropy of Fusion (ΔfusS) | 35.76 | J/mol*K |

*Data obtained from the NIST WebBook for Pyridine. nist.gov

Computational and Theoretical Investigations of 4 1 Ethyl Propyl 3 Methyl Pyridine

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to characterizing the electronic nature of 4-(1-ethyl-propyl)-3-methyl-pyridine. By solving approximations of the Schrödinger equation, these techniques provide a quantitative description of the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and stability of organic compounds, including pyridine (B92270) derivatives. acs.orgresearchgate.net DFT calculations, often using functionals like B3LYP, are employed to determine optimized structures by finding the minimum energy conformation. nih.govelectrochemsci.org This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Pyridines

| Parameter | 2,3-Pyridinedicarboxylic acid electrochemsci.org | 2,5-Pyridinedicarboxylic acid electrochemsci.org | Pyridine-H2O Complex (B3-LYP) acs.org |

|---|---|---|---|

| Bond Length (C-N) (Å) | ~1.34 | ~1.33 | ~1.34 |

| Bond Length (C-C) (Å) | 1.38 - 1.40 | 1.38 - 1.40 | 1.39 - 1.40 |

| Bond Angle (C-N-C) (°) | ~117 | ~117 | ~116.8 |

Note: Data is illustrative for related pyridine derivatives and not specific to this compound.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. tjnpr.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. tjnpr.orgresearchgate.net For pyridine derivatives, the distribution of HOMO and LUMO orbitals shows where electrophilic and nucleophilic attacks are most likely to occur. researchgate.netresearchgate.net In substituted pyridines, the electron density of the HOMO is often localized on the pyridine ring and electron-donating substituents, while the LUMO is typically distributed over the ring and any electron-withdrawing groups. researchgate.netresearchgate.net Computational studies on various pyridine derivatives have calculated these energy gaps to predict their relative reactivity. tjnpr.org

Table 2: Illustrative HOMO, LUMO, and Energy Gap Values for Pyridine Derivatives (Calculated via DFT)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2,3-Pyridinedicarboxylic acid electrochemsci.org | -7.14 | -2.51 | 4.63 |

| 2,5-Pyridinedicarboxylic acid electrochemsci.org | -7.01 | -2.29 | 4.72 |

| 2,6-Pyridinedicarboxylic acid electrochemsci.org | -6.98 | -2.21 | 4.77 |

Note: Data is for illustrative purposes. Actual values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govdeeporigin.com The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.net

Typically, color-coding is used to represent the potential:

Red: Indicates regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen or oxygen. researchgate.netresearchgate.net

Blue: Represents regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net

Green/Yellow: Denotes areas of neutral or intermediate potential. nih.gov

For a molecule like this compound, the MEP map would show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and electrophilic attack. nih.govresearchgate.net The hydrogen atoms of the alkyl groups would exhibit a positive potential (blue), while the carbon skeleton would be relatively neutral. MEP analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. nih.govdeeporigin.com

Conformational Analysis and Molecular Dynamics Simulations of Alkylated Pyridines

The presence of flexible alkyl groups, such as the 1-ethyl-propyl substituent, means that this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable arrangement of atoms (conformers) and the energy barriers between them. This is often done by systematically rotating single bonds and calculating the energy at each step using quantum chemical methods.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. youtube.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model molecular vibrations, rotations, and conformational changes. For alkylated pyridines, MD simulations can reveal how the alkyl chains move and fold, and how these motions are influenced by the surrounding environment (e.g., solvent). researchgate.netresearchgate.netacs.org Studies on pyridine and its derivatives in solution have used MD to investigate their orientation and distribution, for example, at an oil-water interface, showing that alkyl substitution significantly affects their behavior. researchgate.netacs.org These simulations confirm that molecular motions in the liquid phase can be quite complex and anisotropic. researchgate.net

Prediction of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. rsc.org This involves identifying reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. researchgate.net

For reactions involving pyridine derivatives, such as their synthesis or functionalization, computational methods like DFT can be used to calculate the Gibbs free energy profile. researchgate.netresearchgate.net For example, the mechanism of alkylation of pyridines has been studied computationally, revealing how different reagents can favor attack at specific positions (e.g., C2 vs. C4) by comparing the energy barriers of the respective transition states. acs.org These studies can also predict how substituents on the pyridine ring influence regioselectivity. nih.gov By modeling the structures of transition states, chemists can gain a deeper understanding of the factors that control the outcome of a reaction. acs.org

Solvent Effects on the Energetic Profile and Reactivity of Pyridine Derivatives

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's energy and charge distribution.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding.

Advanced Material Science and Catalytic Applications of 4 1 Ethyl Propyl 3 Methyl Pyridine Analogs

Pyridine (B92270) Derivatives as Versatile Synthons in Complex Molecule Synthesis [3-I, 5-I]

Building Blocks for Heterocyclic Systems

Substituted pyridines, such as analogs of 4-(1-Ethyl-propyl)-3-methyl-pyridine, are fundamental building blocks in organic synthesis, particularly for the construction of complex heterocyclic systems. lifechemicals.comresearchcommons.org These pyridine derivatives serve as versatile scaffolds for creating fused heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. ias.ac.in The inherent electronic properties and reactivity of the pyridine ring allow for its elaboration into a variety of more complex structures.

The synthesis of fused heterocycles often involves the construction of a new ring onto a pre-existing, functionalized pyridine core. For instance, furo-pyridines and pyrrolo-pyridines can be synthesized from appropriately substituted pyridine precursors. ias.ac.innih.gov These synthetic strategies typically involve the cyclization of substituents on the pyridine ring to form the new heterocyclic moiety. The nature and position of the substituents on the pyridine ring, such as alkyl groups, can influence the course of these reactions and the properties of the final products.

The utility of substituted pyridines as building blocks is further demonstrated by their use in the synthesis of polyfunctionally substituted pyridines, pyrans, and pyrimidines. researchcommons.org These transformations often involve condensation reactions and cycloadditions where the pyridine derivative provides the core structure for the assembly of the target molecule. The development of modular synthetic methods allows for the preparation of highly substituted pyridines from readily available starting materials, highlighting the adaptability of these building blocks. nih.govorganic-chemistry.org

Below is a table illustrating examples of heterocyclic systems synthesized from substituted pyridine building blocks.

| Starting Pyridine Derivative | Reagents and Conditions | Synthesized Heterocyclic System | Reference |

| Pyridin-2(1H)-one | 1. α-bromoethylester, 2. Cyclization, 3. Aliphatic primary amines | Furo[2,3-b]pyridine-2-carboxamide | nih.gov |

| Pyridin-2(1H)-one | 1. α-bromoethylester, 2. Cyclization, 3. Triethyl orthoacetate | Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one | nih.gov |

| Furo[2,3-b]pyridine carboxylate | Hydrazine hydrate, then substituted aldehydes | Furo[2,3-b]pyridine-2-carbohydrazide Schiff's bases | nih.gov |

| β-Oxoanilide and various reagents | Acetyl isothiocyanate | Polyfunctionally substituted Pyridines | researchcommons.org |

| Alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates | Cu-catalyzed cross-coupling, electrocyclization, air oxidation | Highly substituted Pyridines | nih.govorganic-chemistry.org |

Role in C-H Activation and Functionalization Strategies

Analogs of this compound are valuable substrates in the field of C-H activation and functionalization, a powerful strategy for the direct modification of organic molecules. beilstein-journals.org The pyridine ring, while electron-deficient, can undergo direct functionalization of its C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

The regioselectivity of pyridine C-H functionalization is a significant challenge due to the presence of multiple C-H bonds with different reactivities. nih.gov Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in addressing this challenge. beilstein-journals.orgrsc.org The nitrogen atom of the pyridine ring can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho position. rsc.org However, strategies for the functionalization of more distal positions (meta and para) have also been developed. nih.gov

Various types of C-H functionalization reactions have been successfully applied to pyridine derivatives, including:

Alkylation: The introduction of alkyl groups onto the pyridine ring can be achieved through reactions with olefins or other alkylating agents, often catalyzed by rare-earth metal complexes. researchgate.net

Arylation: The formation of C-C bonds between a pyridine ring and an aryl group is a common transformation, typically catalyzed by palladium complexes. beilstein-journals.org

Alkenylation: The introduction of double bonds can be achieved through palladium-catalyzed reactions with alkenes. nih.gov

The development of these C-H functionalization strategies has significantly expanded the toolbox for the synthesis of complex pyridine-containing molecules. These methods allow for the late-stage modification of pyridine derivatives, which is particularly valuable in drug discovery for the rapid generation of analogs with diverse functionalities.

The following table summarizes selected research findings on the C-H activation and functionalization of pyridine analogs.

| Pyridine Substrate | Catalyst/Reagents | Type of Functionalization | Key Findings | Reference |

| 2-Alkylpyridines | Imidazolin-2-iminato-ligated rare-earth alkyl complexes / Alkenes | ortho-C(sp²)-H alkylation | High activity and atom-economical route to linear or branched alkylated pyridines. | researchgate.net |

| 2,6-Dialkylpyridines | Imidazolin-2-iminato-ligated rare-earth alkyl complexes / Alkenes | Benzylic C(sp³)-H alkylation | Selective functionalization of the benzylic position. | researchgate.net |

| Pyridine | [Rh(cod)Cl]₂ / dppe / KOPiv / Acrylates | C-H Alkylation | Regioselective alkylation of unactivated pyridines. | beilstein-journals.org |

| Pyridine | Pd(OAc)₂ / 1,10-phenanthroline (B135089) / Aryl halides | C3-Arylation | Ligand-promoted C3-arylation of the pyridine ring. | beilstein-journals.org |

| 2-Phenylpyridine | Pd(OAc)₂ / N-SCF₃ reagents / TFA | Trifluoromethylthiolation | Efficient ortho-trifluoromethylthiolation with wide substrate scope. | rsc.org |

Q & A

Q. What advanced spectroscopic methods resolve tautomerism or conformational dynamics in this compound?

- Answer : Use dynamic NMR (DNMR) to study tautomeric equilibria in solution. X-ray crystallography or cryo-EM reveals solid-state conformations. Time-resolved fluorescence spectroscopy tracks real-time conformational changes in response to environmental stimuli .

Methodological Notes

- Advanced Techniques : Emphasis on computational (DFT, docking) and in vivo methodologies to align with research depth requirements.

- Validation : Cross-referenced experimental and theoretical results to ensure robustness (e.g., SAR models validated with IC₅₀ and crystallography data).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.